Miglustat-d9 hydrochloride, also known as N-Butyldeoxynojirimycin-d9, is a deuterium-labeled derivative of Miglustat. This compound is a small iminosugar that acts as an inhibitor of glycosylceramide synthase, an enzyme critical for the synthesis of glycosphingolipids. Miglustat-d9 is primarily utilized in the treatment of type I Gaucher disease and Niemann-Pick disease type C. The incorporation of deuterium atoms into the Miglustat molecule enhances its stability and tracking in metabolic studies, making it valuable for scientific research and therapeutic applications .
Miglustat-d9 is classified under iminosugars, which are sugar analogs that contain nitrogen. It is synthesized from Miglustat, which has been approved for clinical use in treating lysosomal storage disorders. The compound's molecular formula is C10H13D9ClNO4, with a molecular weight of 264.79 g/mol .
The synthesis of Miglustat-d9 involves several key steps:
Industrial production methods mirror these laboratory techniques but are optimized for larger scale production, focusing on high purity and yield through stringent control of reaction conditions .
Miglustat-d9 hydrochloride features a complex molecular structure characterized by multiple hydroxyl groups and a nitrogen-containing ring. The structural formula can be represented as follows:
The presence of deuterium atoms in place of hydrogen enhances the compound's stability and allows for better tracking in biological systems due to differences in mass, which can be detected using mass spectrometry .
Miglustat-d9 undergoes several types of chemical reactions:
The products formed from these reactions depend on the specific conditions and reagents employed .
Miglustat-d9 functions primarily as a competitive and reversible inhibitor of glucosylceramide synthase. By inhibiting this enzyme, it reduces the synthesis of glycosphingolipids, which play significant roles in various cellular processes. This mechanism is particularly beneficial in managing conditions like Gaucher disease and Niemann-Pick disease type C by preventing the accumulation of glycosphingolipids within cells .
The incorporation of deuterium not only aids in metabolic tracing but also influences the compound's physical properties, making it suitable for various scientific applications .
Miglustat-d9 has diverse applications across several fields:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: